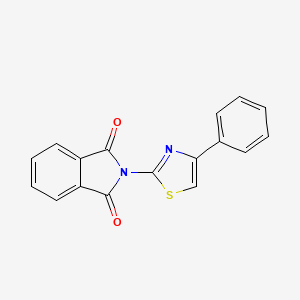

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione

Description

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione (CAS: 15850-24-5) is a heterocyclic compound featuring a phthalimide core (isoindoline-1,3-dione) linked to a 4-phenyl-substituted thiazole ring. Its molecular formula is C₁₇H₁₀N₂O₂S, with a molar mass of 306.34 g/mol . The thiazole moiety contributes to its electronic and steric properties, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-15-12-8-4-5-9-13(12)16(21)19(15)17-18-14(10-22-17)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNHQZHMQAACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-phenylthiazole-2-carboxylic acid with isoindoline-1,3-dione. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For example, heating the reactants under solventless conditions can yield the desired product efficiently . This method not only reduces the use of harmful solvents but also enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Thiazole Derivatives: Biological Activities and Applications

Thiazole derivatives are known for their diverse biological activities, making them valuable in the development of new therapeutic agents . Some key applications and activities of thiazole derivatives include:

- Antimicrobial Agents: Thiazole derivatives have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticonvulsant Activity: Certain thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs have shown anticonvulsant properties . For instance, some compounds have exhibited significant anticonvulsant action with median effective doses lower than standard medications .

- Anticancer Activity: Specific thiazole derivatives have shown efficacy in inhibiting cancer cell growth. For example, one synthesized compound displayed a significant average cell growth inhibition rate against a panel of approximately sixty cancer cell lines .

- Estrogen Receptor Targeting: Some thiadiazole derivatives, which share structural similarities with thiazoles, have been screened for their ability to target estrogen receptors in breast cancer .

Isoindoline-1,3-dione Derivatives: Applications and Activities

Isoindoline-1,3-dione derivatives, also known as phthalimides, have a wide range of applications in various fields, including:

- Pharmaceuticals: Phthalimide derivatives have been used as anti-inflammatory, analgesic, and immunomodulatory agents .

- Agrochemicals: They are employed as fungicides, herbicides, and insecticides in the agricultural sector.

- Dyes and Pigments: Isoindoline-1,3-dione derivatives are used in the production of dyes and pigments for various applications, including textiles, plastics, and inks.

Potential Applications of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione

Based on the known activities of thiazole and isoindoline-1,3-dione derivatives, 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione may have potential applications such as:

- Drug Discovery: As a lead compound for developing new drugs with antimicrobial, anticonvulsant, or anticancer properties .

- Medicinal Chemistry: As a building block for synthesizing more complex molecules with therapeutic potential .

- Agricultural Chemistry: For developing new pesticides or fungicides .

- Material Science: As a component in the synthesis of new dyes or pigments .

Case Studies and Research Findings

Due to the limited information on the specific compound 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione, it is challenging to provide detailed case studies. However, research on related compounds provides some insight:

- A study on synthesized 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione showed significant anticancer efficacy, with an average cell growth inhibition rate of 12.53% .

- Research on novel thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs found that some compounds displayed significant anticonvulsant activity .

Further Research

Further research is necessary to fully explore the potential applications of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione. This could include:

- In vitro and in vivo studies to evaluate its biological activities.

- Synthesis of derivatives and analogs to optimize its activity and药代动力学properties.

- Investigation of its potential as a therapeutic agent in various disease models.

Mechanism of Action

The mechanism of action of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic drugs. Additionally, it can inhibit the aggregation of β-amyloid proteins, suggesting its use in Alzheimer’s disease treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Isoindoline-1,3-dione Derivatives

The pharmacological profile of isoindoline-1,3-dione derivatives is highly dependent on substituents attached to the phthalimide core. Below is a comparative analysis of key analogs:

Key Observations:

- Thiazole vs.

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in ) improve metabolic stability, while electron-donating groups (e.g., methoxy in ) may increase solubility .

- Synthetic Complexity : Multi-step syntheses (e.g., cyclocondensation in ) are common for thiazole derivatives, whereas imidazole analogs require cyclization under reflux conditions .

Key Insights:

- Antimicrobial vs. Anticancer : Imidazole derivatives () prioritize microbial targets, whereas thiazole-phthalimide hybrids () focus on cancer. This divergence highlights the role of heterocycle choice in target specificity.

- Unmet Potential: Compounds with acryloyl-thiazole moieties () or indole linkages () remain underexplored in vivo, warranting further study.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Thiazole derivatives (e.g., ) generally exhibit higher logP values than oxazole or imidazole analogs due to sulfur’s hydrophobicity, influencing membrane permeability .

- Metabolic Stability : Fluorine substituents () reduce oxidative metabolism, extending half-life .

- Synthetic Yields : Hydroxyalkyl derivatives () show moderate yields (26–37%), suggesting room for optimization in ring-opening reactions .

Biological Activity

The compound 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is part of a growing class of thiazole derivatives that have shown promising biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione features a thiazole moiety attached to an isoindoline backbone. This structural configuration is significant for its biological activity, as the thiazole ring often contributes to enhanced pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, revealing cytotoxic effects. For instance, one study reported an IC50 value of 1.61 µg/mL against certain tumor cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively. In vitro studies have shown that compounds similar to 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study indicated that certain thiazole derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin .

Table 2: Antimicrobial Activity

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. Compounds related to 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship indicates that modifications on the phenyl group can enhance anticonvulsant properties .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Leishmanicidal Activity : A series of hybrid phthalimido-thiazoles were tested for their leishmanicidal effects against Leishmania infantum. The most potent compounds exhibited significant cytotoxicity towards the parasite while maintaining low toxicity towards mammalian cells .

- Pin1 Inhibition : Thiazole derivatives have been investigated for their ability to inhibit Pin1, a target in cancer therapy. Compounds showed IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are heavily influenced by their structural features:

- Electron-Drawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity by increasing the compound's reactivity.

- Hydrophobic Interactions : Compounds with hydrophobic substitutions at specific positions on the thiazole ring demonstrate improved binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.